molecular formula C7H11ClN2O B2919605 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride CAS No. 2460748-91-6

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride

Cat. No. B2919605
CAS RN: 2460748-91-6
M. Wt: 174.63
InChI Key: OBJWNRCUQVUYBZ-UHFFFAOYSA-N
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Description

“1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride” is an organic compound . It is part of a class of compounds known as dialkylarylamines, which are aliphatic aromatic amines where the amino group is linked to two aliphatic chains and one aromatic group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C1=O)C=CC=C1N.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.63 . It is typically stored at room temperature . The physical form of this compound is a powder .

Scientific Research Applications

Synthesis and Application in Antibiotics

  • A key application of a similar compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is as an intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966. This antibiotic is effective against key pathogens causing community-acquired respiratory tract infections, including multidrug-resistant organisms. The synthesis process of this compound is highly efficient and stereoselective, involving catalytic asymmetric hydrogenation and S(N)2 substitution reaction with methylamine (Lall et al., 2012).

Antimicrobial Agents Synthesis

  • Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from 2,6-pyridinedicarbonyl dichloride (a similar compound), have shown significant antimicrobial activity. These compounds, comparable in efficacy to streptomycin and fusidic acid, demonstrate the potential of related pyridine derivatives in antimicrobial drug development (Al-Omar & Amr, 2010).

Forensic Science and Substance Identification

  • In forensic science, derivatives of cathinones, including compounds similar to 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride, have been identified and characterized using spectroscopic studies. This research is crucial for the identification and classification of novel psychoactive substances (Nycz et al., 2016).

Development of Antibacterial and Antifungal Compounds

  • Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and tested for antibacterial and antifungal activities. These compounds showed considerable effectiveness against bacterial or fungal strains, highlighting the relevance of pyridine derivatives in developing new antimicrobial drugs (Zhuravel et al., 2005).

Catalysis and Chemical Reactions

  • Mononuclear titanium complexes containing aminopyridinato ligands, related to 2-(methylamino)pyridine, have been synthesized and studied. These complexes represent unusual, highly nitrogen-coordinated titanium complexes, contributing to the field of catalysis and inorganic chemistry (Kempe & Arndt, 1996).

Safety And Hazards

This compound is associated with several hazard statements, including H301, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methyl-3-(methylamino)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-8-6-4-3-5-9(2)7(6)10;/h3-5,8H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJWNRCUQVUYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CN(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride

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